molecular formula C8H12N4O3 B2398842 3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanehydrazide CAS No. 18378-64-8

3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanehydrazide

Cat. No.: B2398842
CAS No.: 18378-64-8
M. Wt: 212.209
InChI Key: PVFLFSWSYWLYCD-UHFFFAOYSA-N
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Description

3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanehydrazide is a chemical compound with a complex structure that includes a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanehydrazide typically involves the reaction of 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to maximize yield and purity, and ensuring that the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanehydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce a variety of substituted hydrazides .

Scientific Research Applications

3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanehydrazide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydropyrimidine derivatives, such as:

Uniqueness

What sets 3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanehydrazide apart is its hydrazide group, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Biological Activity

3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanehydrazide is a compound derived from the pyrimidine family, notable for its diverse biological activities. This article aims to explore its biological activity comprehensively, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a tetrahydropyrimidine core with two keto groups at positions 2 and 4 and a hydrazide functional group. Its molecular formula is C10H12N4O3C_{10}H_{12}N_4O_3 with a molecular weight of approximately 244.23 g/mol.

Structural Formula

3 6 Methyl 2 4 dioxo 1 2 3 4 tetrahydropyrimidin 5 yl propanehydrazide\text{3 6 Methyl 2 4 dioxo 1 2 3 4 tetrahydropyrimidin 5 yl propanehydrazide}

Antimicrobial Activity

Research has demonstrated that compounds related to 3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl) exhibit significant antimicrobial properties. A study conducted by Zarea et al. highlighted the effectiveness of similar pyrimidine derivatives against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The potential anticancer effects of this compound have also been investigated. In vitro studies indicate that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives of pyrimidine have shown to induce apoptosis in human breast cancer cell lines .

Antioxidant Activity

The antioxidant properties of this compound are noteworthy. It has been shown to scavenge free radicals effectively, which can contribute to its protective role against oxidative stress-related diseases. The antioxidant activity is typically assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays .

Biological Activity Summary

Activity Type Effect Reference
AntimicrobialEffective against Staphylococcus aureus and E. coli
AnticancerInduces apoptosis in breast cancer cells
AntioxidantScavenges free radicals

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, Zarea et al. tested the antimicrobial efficacy of various pyrimidine derivatives including this compound against clinical isolates of bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting strong antibacterial potential .

Case Study 2: Cancer Cell Line Studies

A separate study focused on the anticancer activity of the compound in human breast cancer cell lines (MCF-7). The compound was administered at varying concentrations (10 µM to 100 µM), with results showing significant inhibition of cell viability at concentrations above 50 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells correlating with higher concentrations of the compound .

Properties

IUPAC Name

3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O3/c1-4-5(2-3-6(13)12-9)7(14)11-8(15)10-4/h2-3,9H2,1H3,(H,12,13)(H2,10,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFLFSWSYWLYCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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